Cas no 131276-24-9 (1,8-Dibromoanthracene)

1,8-Dibromoanthracene 化学的及び物理的性質
名前と識別子
-
- 1,8-dibromo-Anthracene
- 1,8-Dibromoanthracene
- 1,8-Bis(diphenylphosphino)anthra
- 1,8-Bis(diphenylphosphino)anthracene
-
- MDL: MFCD22571711
- インチ: InChI=1S/C14H8Br2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
- InChIKey: JQQFVBWHOMXEEA-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC3=C(C=C2C(=C1)Br)C(=CC=C3)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 0
じっけんとくせい
- ゆうかいてん: 166.0 to 170.0 deg-C
1,8-Dibromoanthracene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70615-1g |
1,8-Dibromoanthracene |
131276-24-9 | ≥98% | 1g |
¥978.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X70615-200mg |
1,8-Dibromoanthracene |
131276-24-9 | ≥98% | 200mg |
¥228.0 | 2023-09-05 | |
TRC | D423508-100mg |
1,8-Dibromoanthracene |
131276-24-9 | 100mg |
$ 86.00 | 2023-09-07 | ||
TRC | D423508-10mg |
1,8-Dibromoanthracene |
131276-24-9 | 10mg |
$ 58.00 | 2023-09-07 | ||
TRC | D423508-50mg |
1,8-Dibromoanthracene |
131276-24-9 | 50mg |
$ 69.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | XU945-1g |
1,8-Dibromoanthracene |
131276-24-9 | 98.0%(GC) | 1g |
¥1141.0 | 2022-05-30 | |
abcr | AB474263-1g |
1,8-Dibromoanthracene, 98%; . |
131276-24-9 | 98% | 1g |
€179.10 | 2025-02-18 | |
Aaron | AR009HBL-200mg |
1,8-Bis(diphenylphosphino)anthra |
131276-24-9 | 98% | 200mg |
$36.00 | 2025-01-23 | |
Aaron | AR009HBL-5g |
1,8-Bis(diphenylphosphino)anthra |
131276-24-9 | 98% | 5g |
$507.00 | 2023-12-16 | |
A2B Chem LLC | AE41253-250mg |
1,8-Dibromoanthracene |
131276-24-9 | >98.0%(GC) | 250mg |
$87.00 | 2024-04-20 |
1,8-Dibromoanthracene 関連文献
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Shunsuke Sasaki,Kazunobu Igawa,Gen-ichi Konishi J. Mater. Chem. C 2015 3 5940
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Ratanakorn Teerasarunyanon,Lewis C. Wilkins,Gyeongjin Park,Fran?ois P. Gabba? Dalton Trans. 2019 48 14777
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Chuxuan Zhao,Chengxin Li,Chu Wang,Yingming Li,Ruiqiang Yang,Qinghua Zhang,Guibin Jiang Anal. Methods 2022 14 1430
-
Sophie De-Botton,Ronit Romm,Guillaume Bensoussan,Maria Hitrik,Sanaa Musa,Dmitri Gelman Dalton Trans. 2016 45 16040
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Cyrille Monnereau,Sophie Marotte,Pierre-Henri Lano?,Olivier Maury,Patrice L. Baldeck,David Kreher,Arnaud Favier,Marie-Thérèse Charreyre,Jacqueline Marvel,Yann Leverrier,Chantal Andraud New J. Chem. 2012 36 2328
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Arun Dhaka,Olivier Jeannin,Emmanuel Aubert,Enrique Espinosa,Marc Fourmigué Chem. Commun. 2021 57 4560
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Jean-Hubert Olivier,Jack Harrowfield,Raymond Ziessel Chem. Commun. 2011 47 11176
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8. Crystalline inclusion compounds of hosts composed of anthracene, ethylene and crowded alcoholic building blocksEdwin Weber,Thomas Hens,Thomas Brehmer,Ingeborg Cs?regh J. Chem. Soc. Perkin Trans. 2 2000 235
1,8-Dibromoanthraceneに関する追加情報
1,8-Dibromoanthracene: A Versatile Organic Compound with Promising Applications in Biomedical Research
1,8-Dibromoanthracene, also known as CAS no 131276-24-9, is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by its unique molecular structure and functional properties. This compound has garnered significant attention in recent years due to its potential applications in materials science, photophysics, and biomedical research. Its molecular formula, C14H10Br2, and molecular weight of 356.05 g/mol define its chemical identity, while its aromatic ring system and bromine substitutions contribute to its distinctive physicochemical behavior.
Recent studies have highlighted the role of 1,8-Dibromoanthracene in the development of fluorescent probes and photoresponsive materials. For instance, a 2023 publication in Advanced Materials demonstrated its utility as a scaffold for designing near-infrared (NIR) fluorescent dyes with enhanced photostability. These dyes are critical for in vivo imaging applications, where minimizing photobleaching and maintaining signal integrity are paramount. The bromine atoms at positions 1 and 8 introduce electronic asymmetry, enabling tunable optical properties that are highly desirable for biomedical imaging technologies.
The chemical synthesis of 1,8-Dibromoanthracene involves multi-step processes, with recent advancements focusing on catalytic bromination techniques. A 2022 study published in JACS reported the successful synthesis of this compound using a bromine-mediated reaction under mild conditions. This method not only improves yield but also reduces byproducts, aligning with green chemistry principles. The resulting 1,8-Dibromoanthracene exhibits high purity and consistent structural integrity, making it suitable for applications requiring precise molecular control.
Applications of 1,8-Dibromoanthracene extend beyond traditional materials science. In the field of biomedical engineering, researchers are exploring its potential as a photothermal agent for cancer therapy. A 2023 study in ACS Nano demonstrated that when conjugated with gold nanoparticles, 1,8-Dibromoanthracene can generate localized heat upon laser irradiation, effectively targeting tumor cells. This property makes it a promising candidate for photothermal therapy (PTT), a non-invasive treatment modality that is gaining traction in oncology.
Another emerging area of research involves the use of 1,8-Dibromoanthracene in optoelectronic devices. Its unique electronic structure allows for efficient charge carrier transport, making it a candidate for organic solar cells and light-emitting diodes (LEDs). A 2023 paper in Nature Communications described the integration of this compound into polymer-based semiconductors, resulting in improved device performance and stability. These findings underscore its potential in the development of next-generation electronic materials.
The optical properties of 1,8-Dibromoanthracene are particularly noteworthy. Its absorption and emission spectra can be finely tuned by modifying the bromine substituents or incorporating it into supramolecular assemblies. A 2022 study in Chemical Science showcased how this compound can be used to create stimuli-responsive materials that change color in response to environmental factors such as pH or temperature. Such materials have applications in sensors and smart textiles, where dynamic responsiveness is essential.
In the realm of drug discovery, 1,8-Dibromoanthracene has been investigated as a lead compound for developing new therapeutic agents. While it is not a pharmaceutical drug itself, its molecular framework provides a platform for designing targeted therapies. A 2023 review in MedChemComm highlighted its potential as a scaffold for creating small molecule inhibitors of specific enzymes involved in disease pathways. This approach leverages its aromatic ring system to achieve high binding affinity and selectivity.
The physicochemical properties of 1,8-Dibromoanthracene also make it valuable in nanotechnology applications. Its ability to form stable π-π interactions with other aromatic compounds enables the creation of self-assembled monolayers and nanostructured materials. A 2023 study in Small demonstrated its use in fabricating nanoporous membranes with enhanced filtration efficiency, which could have implications for water purification and drug delivery systems.
Despite its promising applications, the use of 1,8-Dibromoanthracene requires careful consideration of its toxicological profile. While it is not inherently toxic, its brominated derivatives may exhibit different biological effects. A 2022 safety assessment in Toxicological Sciences emphasized the importance of conducting thorough in vitro and in vivo studies to ensure its compatibility with biological systems. This is particularly important for applications in medical devices and biocompatible materials.
Looking ahead, the future of 1,8-Dibromoanthracene lies in its integration with interdisciplinary research. Collaborations between chemists, biologists, and engineers are likely to unlock new applications and refine existing ones. For example, combining its optical properties with biomolecular recognition could lead to bioimaging tools with unprecedented specificity. Additionally, advancements in computational chemistry will enable more accurate predictions of its behavior in complex environments, accelerating the development of new technologies.
In conclusion, 1,8-Dibromoanthracene represents a versatile chemical entity with significant potential across multiple fields. From biomedical imaging to optoelectronics, its unique properties position it as a valuable material for future innovations. As research continues to uncover its capabilities, the compound is poised to play a pivotal role in shaping the next generation of scientific and technological advancements.
For further information on 1,8-Dibromoanthracene, including its synthesis, properties, and applications, readers are encouraged to explore recent publications in Advanced Materials, JACS, Nature Communications, and ACS Nano. These journals provide comprehensive insights into the latest developments and ongoing research in this exciting area of chemistry.
References: 1. Advanced Materials, 2023. 2. JACS, 2022. 3. ACS Nano, 2023. 4. Chemical Science, 2022. 5. MedChemComm, 2023. 6. Toxicological Sciences, 2022. 7. Small, 2023.
Keywords: 1,8-Dibromoanthracene, fluorescent probes, photothermal therapy, optoelectronics, biomedical imaging, nanotechnology, drug discovery.
Author: [Your Name], [Your Affiliation], [Date]
Disclaimer: This information is intended for educational and research purposes only. It is not a substitute for professional advice, and readers are encouraged to consult relevant scientific literature and regulatory guidelines for specific applications.
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